2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-2-5-13(10(14)6-11)7-8-3-4-9(12)15-8/h2-4H,1,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQUZKNFXBHIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(S1)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reactants : 5-Chloro-2-thiophenecarboxylic acid, thionyl chloride (1.1–1.3 molar equivalents).
- Solvent : Carbon tetrachloride (CCl₄).
- Temperature : Initial addition at <0°C, followed by room-temperature stirring (10–30 min) and reflux (1–3 h).
- Workup : Desolvation under reduced pressure yields the acyl chloride with >90% purity.
This method avoids side reactions such as oxidation or polymerization, ensuring high yields of the acyl chloride intermediate.
Preparation of N-(5-Chlorothiophen-2-yl)methylprop-2-en-1-amine
The secondary amine, N-(5-chlorothiophen-2-yl)methylprop-2-en-1-amine, serves as the nucleophilic component for amide formation. Two pathways are proposed:
Reductive Amination of 5-Chlorothiophene-2-carbaldehyde
- Aldehyde Synthesis : Oxidation of 5-chlorothiophene-2-methanol (derived from 5-chlorothiophene-2-carbonyl chloride via LiAlH₄ reduction) yields 5-chlorothiophene-2-carbaldehyde.
- Reductive Amination : Reacting the aldehyde with prop-2-en-1-amine (allylamine) in the presence of NaBH₃CN or H₂/Pd-C forms the secondary amine.
Alkylation of (5-Chlorothiophen-2-yl)methanamine
- Primary Amine Synthesis : Reduce 5-chlorothiophene-2-carbonyl chloride to (5-chlorothiophen-2-yl)methanamine using LiAlH₄ or BH₃·THF.
- Selective Alkylation : Treat the primary amine with prop-2-en-1-yl bromide (allyl bromide) in the presence of K₂CO₃ or Et₃N to install the allyl group.
Challenges : Over-alkylation to tertiary amines must be mitigated via controlled stoichiometry (1:1 amine:alkylating agent) and inert atmospheres.
Amide Formation with Chloroacetyl Chloride
The final step involves reacting N-(5-chlorothiophen-2-yl)methylprop-2-en-1-amine with 2-chloroacetyl chloride to form the target acetamide.
Reaction Protocol:
- Reactants : Secondary amine (1 equiv), 2-chloroacetyl chloride (1.1 equiv).
- Base : Triethylamine (1.1 equiv) to neutralize HCl.
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : Slow addition of acyl chloride at 0°C, followed by stirring at room temperature (15–24 h).
- Workup : Filtration, washing with water, and recrystallization from acetonitrile yield the pure product.
Yield : 70–85% (estimated from analogous reactions).
Alternative Route via C-Amidoalkylation
C-Amidoalkylation, a method for introducing amidoalkyl groups to aromatic systems, offers an alternative pathway.
Procedure:
- Hemiaminal Intermediate : Prepare 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide from chloral and 2-chloroacetamide.
- Electrophilic Substitution : React the hemiaminal with 5-chlorothiophene in concentrated H₂SO₄, facilitating C-amidoalkylation at the thiophene’s α-position.
- Dehalogenation : Reduce the trichloroethyl group to prop-2-en-1-yl via Zn/HOAc or catalytic hydrogenation.
Limitations : Low regioselectivity and competing side reactions may reduce yield compared to stepwise approaches.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
While specific data for the target compound are unavailable, analogous chloroacetamides exhibit:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C12H12Cl2N2OS.
Structural Analysis and Implications
- Thiophene vs. Aromatic Rings : The 5-chlorothiophene moiety in the target compound introduces sulfur-based π-electron density, which may enhance binding to biological targets compared to pyridine (e.g., Compound 15 in ) or benzene rings (e.g., alachlor). Thiophene’s electron-rich nature could influence redox properties or interaction with cytochrome P450 enzymes in herbicidal activity .
- Allyl vs. Propargyl Groups: The allyl (prop-2-en-1-yl) group in the target compound differs from the propargyl (prop-2-yn-1-yl) group in .
- Chlorination Patterns: Dual chlorine atoms (on the acetamide and thiophene) increase lipophilicity and resistance to metabolic degradation compared to mono-chloro analogs like alachlor. This could enhance environmental persistence but raise toxicity concerns .
Hydrogen Bonding and Crystallography
The acetamide NH and carbonyl groups enable hydrogen bonding, as discussed in . Compared to alachlor’s methoxymethyl group, the thiophene methyl substituent may alter crystal packing via weaker C–H···S or Cl···S interactions, affecting solubility and stability .
Biological Activity
2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula and a molecular weight of 252.16 g/mol. It features a chloro group and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.16 g/mol |
| CAS Number | 1305712-19-9 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may act through:
- Enzyme Inhibition : The chloro group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cellular processes.
- Receptor Modulation : Binding to specific receptors may alter signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that those with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Antimicrobial Efficacy Table
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The compound's anticancer potential has also been explored. Similar derivatives have shown promising results against various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). For instance, studies on related thiosemicarbazones demonstrated enhanced anticancer activity when coordinated with metal ions like copper(II), indicating that structural modifications can significantly impact efficacy .
Case Study: Anticancer Activity
In vitro studies assessed the antiproliferative effects of related compounds on different cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 1.4 ± 0.2 | >3 |
| BxPC-3 | 0.50 ± 0.02 | >3 |
| RD (Rhabdomyosarcoma) | Not specified | Not specified |
The selectivity index greater than 3 indicates that these compounds could be promising candidates for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the positioning of substituents on the phenyl ring. For instance, halogenated groups increase lipophilicity, enhancing membrane permeability and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a substituted amine precursor (e.g., 5-chlorothiophen-2-ylmethyl-propargylamine) under reflux in a polar solvent like triethylamine. Reaction progress is monitored via TLC, and purification involves filtration and recrystallization with solvents like pet-ether .
Q. How is reaction progress monitored during synthesis, and what purification methods are employed?
- Methodological Answer : Thin-layer chromatography (TLC) is commonly used to monitor reaction completion by tracking the disappearance of starting materials. Post-reaction, the product is isolated via filtration and purified through recrystallization or column chromatography. Analytical techniques such as IR and NMR are applied to confirm structural integrity (e.g., C=O stretch at ~1650 cm⁻¹ in IR; characteristic CH₂ and aromatic proton shifts in NMR) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., CH₂ groups at δ 3.5–4.5 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~170 ppm).
- Mass Spectrometry : Validates molecular weight via molecular ion peaks .
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and crystallographic properties?
- Methodological Answer :
- Crystallography : Software like SHELXL (for small-molecule refinement) and Mercury (for crystal structure visualization) can analyze packing patterns and intermolecular interactions. For example, SHELX programs are used to resolve hydrogen bonding or halogen-halogen contacts in the crystal lattice .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for substitutions or hydrolysis .
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray diffraction) to resolve ambiguities. For instance, an unexpected NMR peak could be clarified via single-crystal X-ray diffraction to confirm stereochemistry.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .
Q. How is the compound’s bioactivity evaluated in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases) using fluorogenic substrates.
- Cellular Models : Assess cytotoxicity and antiproliferative effects in cancer cell lines via MTT assays.
- Molecular Docking : Simulate binding affinities with proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
Q. What synthetic modifications enhance the compound’s stability or reactivity?
- Methodological Answer :
- Substitution Reactions : Replace the chlorine atom with nucleophiles (e.g., amines, thiols) under basic conditions to improve water solubility.
- Protecting Groups : Temporarily shield reactive sites (e.g., the amide group) during multi-step syntheses using tert-butoxycarbonyl (Boc) groups.
- Catalysis : Optimize reaction yields using KI as a catalyst in DMF for nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
